molecular formula C10H9N3O3 B11886235 2-Amino-8-methoxyquinazoline-4-carboxylic acid

2-Amino-8-methoxyquinazoline-4-carboxylic acid

Cat. No.: B11886235
M. Wt: 219.20 g/mol
InChI Key: YCHYSCXSHALWFX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methoxyquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 2-Amino-8-methoxyquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinazoline-4-carboxylic acid
  • 8-Methoxyquinazoline-4-carboxylic acid
  • 2-Amino-6-methoxyquinazoline-4-carboxylic acid

Uniqueness

2-Amino-8-methoxyquinazoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both amino and methoxy groups at specific positions on the quinazoline ring can enhance its interaction with biological targets and improve its pharmacological properties .

Biological Activity

2-Amino-8-methoxyquinazoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound includes a quinazoline ring with an amino group at the 2-position and a methoxy group at the 8-position. This unique arrangement enhances its solubility and bioavailability, which are crucial for therapeutic applications.

Comparison with Related Compounds

Compound NameKey Features
2-AminoquinazolineLacks methoxy group; different solubility profile
8-MethoxyquinazolineNo amino group; limited interaction potential
2-Methyl-8-methoxyquinazolineSimilar structure but different biological activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives, particularly their ability to inhibit the β-catenin/TCF4 signaling pathway, which is crucial in various cancers.

  • Mechanism of Action : The compound acts as an inhibitor of tyrosine kinases, disrupting cell signaling pathways that promote tumor growth and metastasis.
  • Efficacy in Cell Lines : In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer). For instance, one derivative (compound 18B ) showed an IC50 value of 8.50 ± 1.44 μM against primary human gallbladder cancer cells .
  • Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells, thereby reducing cell viability and migration. This is particularly relevant for therapies targeting aggressive tumors that rely on the Wnt/β-catenin pathway for growth .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for addressing antibiotic resistance issues .
  • Mechanism Against Resistant Strains : Studies indicate that the presence of the methoxy group enhances the compound's efficacy against gyrase-resistant mutants of Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics .

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various derivatives of this compound on HCT116 and HepG2 cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through downregulation of β-catenin/TCF4 signaling pathways.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against resistant strains of Staphylococcus aureus. The findings revealed that certain modifications to the quinazoline structure improved antimicrobial potency while minimizing resistance development.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2-amino-8-methoxyquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c1-16-6-4-2-3-5-7(6)12-10(11)13-8(5)9(14)15/h2-4H,1H3,(H,14,15)(H2,11,12,13)

InChI Key

YCHYSCXSHALWFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(N=C2C(=O)O)N

Origin of Product

United States

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